![molecular formula C16H12ClNO2 B5512814 N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B5512814.png)
N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, closely related to N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide, often involves cyclocondensation reactions, which are a pivotal step in creating the benzofuran nucleus. For example, a series of benzofuran-2-yl derivatives were synthesized through a cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF, showcasing the versatility of synthesis routes available for such compounds (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for understanding their chemical behavior and interaction with biological targets. Extensive intramolecular hydrogen bonds stabilize the structures of related compounds, which can significantly influence their physical and chemical properties. For example, N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide shows extensive intramolecular hydrogen bonding (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Chemical Reactions and Properties
The reactivity of N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide and its analogs can be diverse, reflecting in their ability to undergo various chemical reactions. For instance, the synthesis and reactions of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides indicate the potential for substituent modification, providing insights into the chemical versatility of benzofuran derivatives (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for the application and handling of chemical compounds. The crystal structure and analysis provide insights into the arrangement of atoms within a compound, influencing its physical properties and reactivity. The analysis of related compounds through X-ray diffraction and DFT calculations offers a comprehensive understanding of their structural characteristics (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide, are influenced by their molecular structure. These properties determine the compounds' reactivity, stability, and interactions with other molecules. The synthesis and characterization of benzofuran carboxamide-benzylpyridinum salts as cholinesterase inhibitors illustrate the chemical functionality and potential therapeutic applications of benzofuran derivatives (Abedinifar et al., 2018).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-12(17)6-4-7-13(10)18-16(19)15-9-11-5-2-3-8-14(11)20-15/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASRNGNLAGBMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide |
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